molecular formula C6H6BrN3O B1438538 2-bromo-N-(pyrazin-2-yl)acetamide CAS No. 787628-96-0

2-bromo-N-(pyrazin-2-yl)acetamide

Cat. No.: B1438538
CAS No.: 787628-96-0
M. Wt: 216.04 g/mol
InChI Key: WKCWELSTTLPNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(pyrazin-2-yl)acetamide (CAS 787628-96-0) is a bromoacetamide derivative featuring a pyrazine ring, making it a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. With a molecular formula of C 6 H 6 BrN 3 O and a molecular weight of 216.04 g/mol , this compound is characterized by its reactive bromoacetyl group attached to the pyrazine nitrogen. The provided material has a stated purity of ≥95% and should be stored at 4°C . Its primary research value lies in its application as a key precursor for the synthesis of more complex molecules. The electrophilic bromoacetamide group readily undergoes substitution reactions, particularly with nucleophiles, allowing researchers to functionalize the molecule and create diverse chemical libraries. This reactivity is central to its role in constructing molecular scaffolds for biological evaluation. Compounds containing the N-(pyrazin-2-yl)acetamide structure are of significant interest in the development of anti-infective agents . Some structurally similar N-substituted acetamides have been investigated for their potential antimycobacterial activities, drawing inspiration from the structural motifs found in known therapeutic agents . Furthermore, the pyrazine heterocycle is a common pharmacophore found in various pharmaceuticals, underscoring the utility of this compound in generating novel analogs for biological screening . As a reagent, this compound serves researchers exploring new chemical entities in areas such as inhibitor design and heterocyclic chemistry. Handling Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-pyrazin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O/c7-3-6(11)10-5-4-8-1-2-9-5/h1-2,4H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCWELSTTLPNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Design for 2 Bromo N Pyrazin 2 Yl Acetamide

Retrosynthetic Analysis and Precursor Identification

A logical and efficient synthesis begins with a thorough retrosynthetic analysis, which involves mentally deconstructing the target molecule to identify readily available starting materials.

Strategic Disconnection at the Amide Bond

The most apparent and synthetically feasible disconnection for 2-bromo-N-(pyrazin-2-yl)acetamide is at the amide linkage. This C-N bond is a common target for disconnection as numerous reliable methods exist for its formation. This strategic break simplifies the target molecule into two more basic and synthetically accessible fragments.

Precursor Selection: 2-Aminopyrazine (B29847) and Bromoacetic Acid Derivatives

The retrosynthetic disconnection directly points to two primary precursors: an amine and a carboxylic acid derivative.

2-Aminopyrazine: This heterocyclic amine serves as the nucleophilic component, providing the pyrazinyl moiety of the final compound. It is a commercially available and relatively inexpensive starting material.

Bromoacetic Acid Derivatives: The electrophilic component is derived from bromoacetic acid. The choice of the specific derivative is crucial and dictates the reaction conditions. Common derivatives include the highly reactive bromoacetyl halides (e.g., bromoacetyl bromide, bromoacetyl chloride) or bromoacetic acid itself, which requires activation.

Direct Amidation Protocols

The formation of the amide bond between 2-aminopyrazine and the bromoacetyl moiety can be accomplished through several direct amidation methods.

Condensation Reactions with Bromoacetyl Halides (e.g., Bromoacetyl Bromide, Bromoacetyl Chloride)

A prevalent and often high-yielding method involves the acylation of 2-aminopyrazine with a bromoacetyl halide. The high reactivity of bromoacetyl bromide and bromoacetyl chloride allows for rapid reaction, typically at reduced temperatures to control the exothermicity. The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, commonly a tertiary amine like triethylamine (B128534) (TEA) or pyridine (B92270), is essential to neutralize the hydrogen halide byproduct (HBr or HCl) generated during the reaction, driving the equilibrium towards product formation.

ParameterCondition
Reactants 2-Aminopyrazine, Bromoacetyl bromide or Bromoacetyl chloride
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)
Base Triethylamine (TEA), Pyridine
Temperature 0 °C to Room Temperature

Utilisation of Coupling Reagents (e.g., EDC·HCl, HATU, TiCl4)

An alternative to using highly reactive acyl halides is the direct coupling of 2-aminopyrazine with bromoacetic acid, facilitated by a coupling reagent. This approach often offers milder reaction conditions and can be advantageous when dealing with sensitive functional groups.

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): This is a water-soluble carbodiimide (B86325) that activates the carboxylic acid group of bromoacetic acid, forming an active O-acylisourea intermediate that is readily attacked by the amine. The reaction is often catalyzed by an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP).

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction times and high yields, even with less reactive amines. It is typically used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

TiCl₄ (Titanium tetrachloride): Lewis acids such as titanium tetrachloride can also be employed to promote the direct amidation of carboxylic acids with amines. This method can be effective but may require careful control of stoichiometry and reaction conditions.

Coupling ReagentKey FeaturesTypical Base
EDC·HCl Water-soluble byproducts, mild conditions.DMAP (catalytic)
HATU High efficiency, rapid reactions.DIPEA
TiCl₄ Lewis acid activation.Often a tertiary amine

Optimization of Reaction Conditions (Solvent, Temperature, Base)

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane, tetrahydrofuran, N,N-dimethylformamide (DMF), and acetonitrile (B52724) are generally preferred to avoid unwanted side reactions. The solubility of all reactants and reagents must be considered to ensure a homogeneous reaction mixture.

Temperature: Temperature control is vital. While elevated temperatures can accelerate the reaction rate, they can also promote side reactions or lead to the degradation of starting materials or the product. For reactions involving highly reactive reagents like acyl halides, low temperatures (e.g., 0 °C) are often initially employed.

Base: The selection of an appropriate base is crucial for neutralizing acidic byproducts and, in some cases, for deprotonating the amine to enhance its nucleophilicity. The strength and steric bulk of the base can significantly impact the reaction's outcome. For instance, hindered bases like DIPEA are often used with HATU to prevent side reactions with the coupling reagent.

Alternative Synthetic Approaches

Beyond the primary synthesis routes, alternative methodologies can offer advantages in terms of starting material availability, cost, or reaction conditions. These can include the derivatization of similar halogenated compounds or the post-synthetic modification of a precursor molecule.

One plausible alternative synthetic route is the conversion of other halogenated N-(pyrazin-2-yl)acetamides, such as the chloro- or iodo-derivatives, into the target bromo-compound. This can be achieved through a halogen exchange reaction, often referred to as a Finkelstein or retro-Finkelstein reaction. frontiersin.orgyoutube.com The success of such a reaction is dependent on several factors, including the relative bond strengths of the carbon-halogen bonds and the reaction conditions. frontiersin.org For instance, converting a chloro-acetamide to a bromo-acetamide would involve reacting it with a bromide salt.

The general principle of a Finkelstein reaction involves the reaction of an alkyl halide with an alkali metal halide in a suitable solvent, driving the equilibrium towards the product by taking advantage of differential solubility of the resulting salts. youtube.com For the synthesis of this compound from a corresponding chloro- or iodo-acetamide, a similar strategy could be employed.

Table 1: Hypothetical Halogen Exchange Reaction Parameters

Starting Material Reagent Solvent Driving Force
2-chloro-N-(pyrazin-2-yl)acetamide Sodium Bromide (NaBr) Acetone Precipitation of NaCl

It is important to note that while these reactions are theoretically possible, their practical application would require empirical optimization of reaction conditions such as temperature, solvent, and the choice of halide salt. google.com

A hypothetical but chemically plausible route to this compound is the direct alpha-bromination of N-(pyrazin-2-yl)acetamide. This approach falls under the category of post-synthetic modification, where a core molecular structure is altered in a later synthetic step. acs.orgnih.govlabxing.comhw.ac.ukrsc.org The alpha-position of the acetamide (B32628) is activated by the adjacent carbonyl group, making the alpha-protons acidic and susceptible to substitution. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction would likely proceed via an enol or enolate intermediate. libretexts.orgstackexchange.com Under acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking a bromine source like molecular bromine (Br₂) or N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org Base-promoted halogenation proceeds through an enolate intermediate. libretexts.orgyoutube.com

Table 2: Potential Conditions for Post-Synthetic Bromination

Brominating Agent Catalyst/Promoter Solvent Key Considerations
Bromine (Br₂) Acetic Acid Acetic Acid Can be corrosive; potential for over-bromination. masterorganicchemistry.comnih.gov
N-Bromosuccinimide (NBS) Ammonium Acetate (B1210297) Diethyl Ether or Carbon Tetrachloride Milder conditions, good for cyclic and acyclic ketones. nih.gov

Careful control of the reaction stoichiometry and conditions would be crucial to favor mono-bromination and prevent the formation of di-bromo byproducts. libretexts.org The reactivity of the pyrazine (B50134) ring towards the brominating agent would also need to be considered to avoid undesired side reactions.

Purification and Isolation Strategies

The successful synthesis of this compound is contingent upon effective purification and isolation of the final product from the reaction mixture, which may contain unreacted starting materials, reagents, and byproducts.

Chromatographic methods are powerful tools for the purification of organic compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.comyoutube.com

Column Chromatography: This technique is well-suited for the purification of gram-scale quantities of this compound. youtube.comnih.gov Given the polar nature of the amide and pyrazine moieties, a polar stationary phase like silica (B1680970) gel would be appropriate. oup.comnih.gov The mobile phase, or eluent, would typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). oup.com By gradually increasing the polarity of the eluent, compounds with varying polarities can be selectively eluted from the column. youtube.comoup.com

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure samples, preparative HPLC is a valuable technique. sielc.com A reverse-phase column, such as a C18-bonded silica, is often used for the separation of polar heterocyclic compounds. oup.comsielc.com The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile or methanol, often with an additive such as formic acid or phosphoric acid to improve peak shape. sielc.com

Table 3: Exemplary Chromatographic Purification Parameters

Technique Stationary Phase Mobile Phase (Gradient) Detection
Column Chromatography Silica Gel Hexane/Ethyl Acetate (e.g., 90:10 to 50:50) Thin-Layer Chromatography (TLC)

Recrystallization is a widely used and effective method for purifying solid organic compounds. mnstate.edurubingroup.orgmt.com The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. mt.com

The selection of an appropriate solvent is critical for successful recrystallization. mnstate.edumt.compitt.edurochester.edu An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. mt.com For a polar molecule like this compound, polar solvents or solvent mixtures are likely to be effective. mnstate.edurubingroup.org

Table 4: Potential Solvents for Recrystallization

Solvent/Solvent System Rationale
Ethanol/Water A common solvent pair for polar compounds containing oxygen and nitrogen. mnstate.edu
Toluene/Methanol A mixture that can be effective for crystallizing N-substituted acetamides. researchgate.net
Dichloromethane/Hexane The compound is dissolved in a good solvent (dichloromethane) and a poor solvent (hexane) is added to induce precipitation.

Yield Optimization and Reaction Efficiency Analysis

Optimizing the yield and efficiency of the synthesis of this compound is crucial for both laboratory-scale research and potential industrial applications. nih.gov Several factors can be systematically varied and analyzed to achieve this.

The Schotten-Baumann reaction, a common method for amide synthesis, is often carried out in a basic medium to drive the reaction forward and achieve a high yield. tifr.res.in The choice of base, its concentration, and the reaction temperature are all critical parameters.

Table 5: Factors Influencing Yield and Reaction Efficiency

Parameter Influence on Reaction Optimization Strategy
Reagent Stoichiometry The ratio of 2-aminopyrazine to bromoacetyl halide can affect conversion and byproduct formation. Use of a slight excess of one reagent may drive the reaction to completion.
Reaction Temperature Affects reaction rate and the formation of side products. Lower temperatures can minimize side reactions, while higher temperatures can increase the reaction rate. tifr.res.in
Solvent The polarity and aprotic/protic nature of the solvent can influence the solubility of reactants and the reaction pathway. Dichloromethane is a commonly used solvent for such reactions. nih.gov
Base A base is typically used to neutralize the HBr byproduct and drive the equilibrium. tifr.res.in Triethylamine or an aqueous solution of sodium carbonate are common choices. prepchem.comnih.gov
Catalyst Coupling agents like carbodiimides can be used to facilitate amide bond formation from a carboxylic acid and an amine. nih.govmasterorganicchemistry.com While not directly applicable to the reaction with an acyl halide, this is a key consideration for alternative syntheses.

| Reaction Time | Insufficient time can lead to incomplete reaction, while excessive time may lead to decomposition or side reactions. | Monitoring the reaction progress using techniques like TLC or HPLC is essential. |

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of these parameters and their interactions on the reaction yield. nih.govnih.gov Analysis of the reaction mixture at various time points can provide insights into the reaction kinetics and help identify the optimal conditions for maximizing the yield of this compound. nih.gov

Chemical Reactivity and Derivatization Chemistry of 2 Bromo N Pyrazin 2 Yl Acetamide

Reactions at the α-Bromo-Carbon Center

The primary site of reactivity on the 2-bromo-N-(pyrazin-2-yl)acetamide molecule is the carbon atom bonded to the bromine. This C-Br bond is susceptible to cleavage, enabling a range of substitution and reduction reactions that are fundamental to its derivatization chemistry.

The electrophilic α-carbon readily undergoes nucleophilic substitution, typically following a bimolecular (SN2) mechanism. This pathway involves the direct displacement of the bromide ion by a nucleophile, leading to the formation of a new covalent bond.

Oxygen- and sulfur-based nucleophiles are effective reagents for the alkylation of this compound. Alcohols and phenols (O-nucleophiles) can displace the bromide to form ether linkages, while thiols and thiophenols (S-nucleophiles) react to yield thioether derivatives. The formation of thioethers, in particular, is a well-established transformation for organic halides. researchgate.netmdpi.com These reactions typically proceed in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Table 1: Examples of O-Alkylation and S-Alkylation Reactions This table presents illustrative examples of potential reactions based on established chemical principles.

Nucleophile (Reactant)Product NameProduct Structure
Phenol2-phenoxy-N-(pyrazin-2-yl)acetamideC₆H₅OCH₂CONH(C₄H₃N₂)
Ethanethiol2-(ethylthio)-N-(pyrazin-2-yl)acetamideCH₃CH₂SCH₂CONH(C₄H₃N₂)
Thiophenol2-(phenylthio)-N-(pyrazin-2-yl)acetamideC₆H₅SCH₂CONH(C₄H₃N₂)

Primary and secondary amines serve as potent nitrogen nucleophiles that can react at the α-bromo-carbon center to form new carbon-nitrogen bonds. This reaction is a direct and widely used method for synthesizing N-substituted glycine amide derivatives. For instance, the reaction of similar 2-bromo-N-arylacetamides with various amines proceeds via nucleophilic substitution to yield the corresponding 2-amino-N-arylacetamide derivatives. irejournals.com The reaction typically occurs in the presence of a base to neutralize the hydrogen bromide byproduct. A common challenge in amine alkylation is the potential for overalkylation, as the product secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines. masterorganicchemistry.com

Table 2: N-Alkylation with Representative Amine Nucleophiles This table shows examples of products formed from the reaction of this compound with different amines.

Amine NucleophileProduct Name
Butylamine2-(butylamino)-N-(pyrazin-2-yl)acetamide
Piperidine2-(piperidin-1-yl)-N-(pyrazin-2-yl)acetamide
Aniline2-(phenylamino)-N-(pyrazin-2-yl)acetamide

Carbon-carbon bond formation at the α-position can be achieved using powerful carbon-based nucleophiles such as organometallic reagents.

Grignard and Organolithium Reagents: These reagents, characterized by a polarized carbon-metal bond, act as carbanion equivalents and are excellent nucleophiles. libretexts.org They can attack the electrophilic α-carbon of this compound to displace the bromide and form a new C-C bond. Such cross-coupling reactions are commonly catalyzed by transition metals like iron, cobalt, or nickel when applied to halogenated pyrimidines. researchgate.net

Suzuki-Miyaura Reaction: The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction that creates a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or ester. tcichemicals.comnih.gov This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. tcichemicals.com It has been successfully employed for the functionalization of similar bromo-substituted heterocyclic compounds, demonstrating its applicability for creating aryl- or vinyl-substituted derivatives of this compound. core.ac.ukmdpi.com

Table 3: Illustrative C-Alkylation Reactions This table provides examples of C-C bond formation using different organometallic reagents.

Reagent TypeExample ReagentCatalystProduct Type
Grignard ReagentPhenylmagnesium bromide (PhMgBr)Ni or Fe catalyst2-phenyl-N-(pyrazin-2-yl)acetamide
Organolithium ReagentButyllithium (BuLi)-2-butyl-N-(pyrazin-2-yl)acetamide
Suzuki-MiyauraPhenylboronic acid (PhB(OH)₂)Pd(PPh₃)₄2-phenyl-N-(pyrazin-2-yl)acetamide

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom, effectively converting the bromoacetamide into the corresponding acetamide (B32628).

Catalytic hydrogenation is a standard method for the reduction of organic halides. This process typically involves a heterogeneous catalyst, such as palladium on carbon (Pd/C), and a source of hydrogen, like hydrogen gas (H₂). More recently, electrochemical methods have been developed for the reductive debromination of 2-bromo-N-aryl acetamides. rsc.org This facile and efficient electro-reductive approach uses water as an economical hydrogen source at room temperature, proceeding via C–Br bond activation to afford N-substituted amides in moderate to high yields. rsc.org

Table 4: Reductive Debromination of this compound

ReactionReagents/ConditionsProduct
Catalytic HydrogenationH₂, Pd/CN-(pyrazin-2-yl)acetamide
Electrochemical DebrominationH₂O, Electric CurrentN-(pyrazin-2-yl)acetamide

Reductive Debromination Reactions

Electrochemical Reduction Mechanisms

The electrochemical reduction of α-haloacetamides, including this compound, typically proceeds via the cleavage of the carbon-halogen bond, which is the most electrochemically active site under reductive conditions. While specific studies on this compound are not extensively detailed in the available literature, the mechanism can be inferred from the well-established behavior of related α-haloamides.

The process is generally initiated by a single-electron transfer to the molecule, resulting in the formation of a radical anion intermediate. This intermediate is highly unstable and rapidly undergoes dissociation through the cleavage of the carbon-bromine (C-Br) bond to release a bromide ion and form an acetamidyl radical.

The key steps in the proposed electrochemical reduction mechanism are as follows:

Electron Transfer : The initial step involves the transfer of an electron from the cathode to the lowest unoccupied molecular orbital (LUMO) of the molecule. This electron transfer is typically concerted with the C-Br bond cleavage.

Equation: Pyrazin-NH-CO-CH₂Br + e⁻ → [Pyrazin-NH-CO-CH₂Br]•⁻

Bond Cleavage : The resulting radical anion undergoes rapid fragmentation, breaking the weak C-Br bond.

Equation: [Pyrazin-NH-CO-CH₂Br]•⁻ → Pyrazin-NH-CO-CH₂• + Br⁻

Radical Fate : The generated acetamidyl radical can follow several pathways depending on the reaction conditions, such as the solvent, proton availability, and electrode potential.

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or a supporting electrolyte to form the corresponding N-(pyrazin-2-yl)acetamide.

Further Reduction : The radical can be further reduced at the electrode surface to form a carbanion, which is then protonated by a proton source in the medium to yield the final reduced product.

Dimerization : Two radicals can combine to form a dimer.

The pyrazine (B50134) ring and the amide group are generally more difficult to reduce than the C-Br bond and would require significantly more negative potentials. Therefore, the selective cleavage of the carbon-halogen bond is the predominant pathway in the electrochemical reduction of this compound.

Elimination Reactions to Form Ketenes or Related Intermediates (Hypothetical)

The structure of this compound, possessing a hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) and a leaving group (bromide) on the same carbon, does not lend itself to standard β-elimination reactions. ck12.org Instead, the potential for an α-elimination reaction or a base-induced intramolecular rearrangement to form a ketene intermediate can be considered hypothetically.

An elimination reaction in haloalkanes typically involves the removal of a hydrogen and a halogen from adjacent carbon atoms (β-elimination) to form an alkene. ck12.org However, in this compound, both the hydrogen and the leaving group are on the same carbon. A strong, sterically hindered base could potentially abstract the amide proton. The resulting anion could, in theory, induce an internal rearrangement, but the formation of a ketene (R-N=C=C=O) from this specific precursor is not a standard or commonly observed reaction pathway.

A more plausible, though still hypothetical, pathway for forming a reactive intermediate would involve the abstraction of the α-proton by a very strong base, followed by the elimination of the bromide ion. This would lead to the formation of an acyl-imine or a related electron-deficient species, rather than a simple ketene.

The typical laboratory synthesis of alkenes via elimination involves heating a haloalkane with a strong base like potassium hydroxide in an alcoholic solvent. ck12.org These reactions can proceed through E1 (unimolecular) or E2 (bimolecular) mechanisms, depending on the substrate and reaction conditions. lumenlearning.com For this compound, such conditions would more likely favor nucleophilic substitution at the α-carbon or hydrolysis of the amide bond rather than a hypothetical elimination to form a ketene.

Reactivity of the Amide Moiety

Hydrolysis under Acidic and Basic Conditions

The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-bromoacetic acid and 2-aminopyrazine (B29847). The reaction is typically slower than ester hydrolysis due to the better electron-donating ability of the nitrogen atom compared to the oxygen atom in an ester, which reduces the electrophilicity of the carbonyl carbon.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.com The reaction proceeds through a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-aminopyrazine as the leaving group (which is protonated under the acidic conditions to form a stable ammonium salt) leads to the formation of 2-bromoacetic acid. youtube.com

Table 1: Acid-Catalyzed Hydrolysis Profile

Condition Catalyst Mechanism Steps Products

Base-Catalyzed Hydrolysis: In basic conditions, the hydroxide ion (a strong nucleophile) directly attacks the electrophilic carbonyl carbon. researchgate.net This forms a tetrahedral intermediate. The subsequent elimination of the pyrazin-2-yl-amide anion is the rate-determining step, as it is a relatively poor leaving group. This is followed by a rapid deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, driving the reaction to completion. researchgate.net Vigorous conditions, such as heating with a strong base like sodium hydroxide, are often required. youtube.comresearchgate.net

Table 2: Base-Catalyzed Hydrolysis Profile

Condition Reagent Mechanism Steps Products (after workup)

N-Alkylation/Acylation of the Amide Nitrogen

Direct N-alkylation or N-acylation of the amide nitrogen in this compound is generally challenging. The lone pair of electrons on the amide nitrogen is delocalized into the adjacent carbonyl group through resonance, which significantly reduces its nucleophilicity. Consequently, secondary amides of this type are resistant to direct alkylation or acylation under neutral or mildly basic conditions.

To achieve N-alkylation, the amide nitrogen must first be deprotonated using a very strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to form the corresponding amidate anion. This anion is a much more potent nucleophile and can then react with an alkylating agent (e.g., an alkyl halide like methyl iodide) or an acylating agent (e.g., an acyl chloride like acetyl chloride).

Hypothetical N-Alkylation Reaction Steps:

Deprotonation : Pyrazin-NH-CO-CH₂Br + NaH → [Pyrazin-N⁻-CO-CH₂Br]Na⁺ + H₂

Nucleophilic Attack : [Pyrazin-N⁻-CO-CH₂Br]Na⁺ + R-X → Pyrazin-N(R)-CO-CH₂Br + NaX

The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being typical. However, it is important to note that competitive reactions could occur. The generated amidate could potentially react intramolecularly or with another molecule at the electrophilic α-carbon, leading to side products.

Reduction of the Amide Carbonyl

The carbonyl group of the amide moiety in this compound can be reduced to a methylene (B1212753) group (-CH₂-), converting the amide into a secondary amine. This transformation requires a powerful reducing agent, as amides are one of the most stable carboxylic acid derivatives.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and hydrolyze the intermediate aluminum complexes.

Reaction Scheme: this compound + LiAlH₄ → N-(2-bromoethyl)pyrazin-2-amine

The mechanism involves the initial addition of a hydride ion from LiAlH₄ to the carbonyl carbon, followed by coordination of the oxygen atom to the aluminum species. A subsequent elimination step, followed by another hydride addition, leads to the final amine product.

Table 3: Amide Reduction Conditions

Reagent Solvent Product Notes

Other reducing agents, such as borane (BH₃) complexes, can also be used for amide reduction, sometimes offering better selectivity, although LiAlH₄ remains the most common choice for this transformation.

Reactions Involving the Pyrazine Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. researchgate.net This electronic character governs its reactivity.

N-Alkylation of Ring Nitrogens: The nitrogen atoms of the pyrazine ring possess lone pairs of electrons and can act as nucleophiles, reacting with strong electrophiles like alkyl halides or alkyl triflates to form quaternary pyrazinium salts. researchgate.net This reaction introduces a positive charge on the ring, making it even more electron-deficient. Given that there are two nitrogen atoms, mono-alkylation would likely occur first, with the position of attack potentially influenced by the steric hindrance and electronic effects of the acetamide substituent.

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group (like a halogen) is present on the ring. While the parent compound does not have a leaving group on the pyrazine ring, derivatives could be synthesized to undergo such reactions. The strong electron-withdrawing character of the two nitrogen atoms activates the ring carbons towards attack by nucleophiles.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the pyrazine ring is generally very difficult and requires harsh conditions. The ring is highly deactivated by the two nitrogen atoms, which withdraw electron density from the carbon atoms. Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the ring nitrogens would be protonated, further deactivating the ring and making it resemble a pyridinium ion, which is extremely resistant to electrophilic attack.

Electrophilic Aromatic Substitution

The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature deactivates the ring towards electrophilic aromatic substitution (EAS) reactions. In general, azines like pyrazine are significantly less reactive in EAS than benzene. organic-chemistry.orgresearchgate.net

The acetamido group (-NHCOCH3) attached to the pyrazine ring at the 2-position does possess a nitrogen atom with a lone pair of electrons. In benzene systems, the acetamido group is known to be an activating, ortho-para directing group due to the resonance donation of this lone pair into the ring, which outweighs its inductive electron-withdrawing effect. stackexchange.comechemi.comchegg.com However, in the case of the strongly deactivated pyrazine ring, the activating effect of the acetamido group is generally insufficient to promote facile electrophilic substitution under standard conditions.

While there is a lack of specific literature detailing successful electrophilic aromatic substitution on this compound, it is anticipated that harsh reaction conditions would be necessary, and the yields would likely be low. Any substitution would be directed by the existing substituents, though predicting the precise regiochemistry would be complex due to the competing directing effects of the bromo, acetamido, and ring nitrogen atoms.

Nucleophilic Aromatic Substitution (if substituted with appropriate leaving groups)

The electron-deficient character of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group, such as a halogen. The bromine atom on the pyrazine ring of a hypothetical halogenated derivative of this compound could potentially be displaced by strong nucleophiles.

The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. The nitrogen atoms in the pyrazine ring act as powerful electron-withdrawing features, stabilizing the negative charge in the intermediate and thus facilitating the substitution.

Common nucleophiles that could potentially displace a halogen from a pyrazine ring include alkoxides, thiolates, and amines. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent.

Metal-Catalyzed Cross-Coupling Reactions on Pyrazine Halogenated Derivatives (e.g., as building block in Suzuki reactions)

Halogenated pyrazine derivatives are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on a pyrazine ring can be readily utilized in reactions such as the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or boronic ester) with an organic halide. For a bromo-pyrazine derivative, this reaction would enable the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom. researchgate.netmdpi.com

A typical Suzuki-Miyaura reaction protocol involves a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), a base (such as K2CO3, K3PO4, or Cs2CO3), and a suitable solvent system (often a mixture of an organic solvent like dioxane or toluene and water). The reaction generally proceeds with high yields and tolerates a wide range of functional groups. beilstein-journals.orgrsc.org

Reaction Catalyst Reagents Product Type
Suzuki-MiyauraPalladium complexAryl/heteroaryl boronic acid, BaseBiaryl or Heterobiaryl

This table illustrates a typical metal-catalyzed cross-coupling reaction applicable to bromo-pyrazine derivatives.

Cyclization Reactions and Heterocyclic Annulation

The structure of this compound, featuring a nucleophilic pyrazine ring nitrogen and an electrophilic bromoacetyl group in proximity, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems.

Intramolecular Cyclization to Form Fused Ring Systems

This compound can undergo intramolecular cyclization to form imidazo[1,2-a]pyrazine derivatives. This reaction typically proceeds via an initial nucleophilic attack of one of the pyrazine ring nitrogens onto the electrophilic carbon of the bromoacetyl group, followed by elimination of hydrogen bromide. The reaction is often promoted by a base to deprotonate the amide nitrogen, increasing its nucleophilicity, or by heat.

The product of such a cyclization would be an imidazo[1,2-a]pyrazin-4(1H)-one. Imidazo[1,2-a]pyrazines and related imidazo[1,2-a]pyridines are important heterocyclic scaffolds in medicinal chemistry. rsc.orgrsc.orgsemanticscholar.orgacs.orgresearchgate.net

Reactant Conditions Product
This compoundHeat or BaseImidazo[1,2-a]pyrazin-4(1H)-one

This table outlines the intramolecular cyclization of this compound.

Intermolecular Cycloaddition Reactions

Pyrazines can participate in intermolecular cycloaddition reactions, most notably in inverse-electron-demand Diels-Alder reactions. In this type of reaction, the electron-deficient pyrazine acts as the diene, reacting with an electron-rich dienophile. The initial cycloadduct often undergoes a retro-Diels-Alder reaction, leading to the formation of a new heterocyclic ring. organic-chemistry.orgrsc.orgresearchgate.netnih.gov

Functional Group Transformations

The functional groups present in this compound, namely the bromoacetyl and amide moieties, are amenable to a variety of transformations.

The bromine atom of the bromoacetyl group is a good leaving group and can be readily displaced by a wide range of nucleophiles in SN2 reactions. This allows for the introduction of various functional groups at the alpha-position to the carbonyl. For instance, reaction with amines would yield α-amino amides, while reaction with carboxylates would give α-acyloxy amides. irejournals.com

The amide functional group itself can undergo several key reactions. Hydrolysis, under either acidic or basic conditions, would cleave the amide bond to yield pyrazin-2-amine and bromoacetic acid.

Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the amide into an amine, yielding N-(2-bromoethyl)pyrazin-2-amine. It is important to note that LiAlH4 is a powerful reducing agent and may also affect other functional groups in the molecule. nih.govlibretexts.org

Functional Group Reaction Reagents Product
BromoacetylNucleophilic SubstitutionAmines, Carboxylates, etc.α-substituted acetamides
AmideHydrolysisH3O+ or OH-Pyrazin-2-amine
AmideReductionLiAlH4N-(2-bromoethyl)pyrazin-2-amine

This interactive data table summarizes key functional group transformations of this compound.

Conversion of the Bromine Atom to other Halogens or Pseudohalogens

The bromine atom in this compound is susceptible to nucleophilic substitution reactions, allowing for its replacement with other halogens or pseudohalogens. These transformations are typically achieved through well-established synthetic protocols.

One of the most common methods for halogen exchange is the Finkelstein reaction , an SN2 process that involves treating an alkyl halide with a metal halide salt in a suitable solvent. byjus.comwikipedia.orgiitk.ac.in In the context of this compound, this reaction can be employed to synthesize the corresponding iodo or fluoro derivatives. The reaction's success is often driven by the differential solubility of the resulting metal halide salt in the chosen solvent, which shifts the equilibrium towards the product. wikipedia.org For instance, the reaction of this compound with sodium iodide in acetone would be expected to yield 2-iodo-N-(pyrazin-2-yl)acetamide, as sodium bromide is poorly soluble in acetone and precipitates out of the solution. byjus.comwikipedia.org Similarly, the use of potassium fluoride in a polar aprotic solvent like dimethylformamide (DMF) could facilitate the formation of 2-fluoro-N-(pyrazin-2-yl)acetamide. wikipedia.org

The primary nature of the carbon atom attached to the bromine in this compound makes it an excellent substrate for SN2 reactions, which are favored for primary halides. ck12.org This type of reaction proceeds via a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. ck12.org

Beyond halogen exchange, the bromine atom can be displaced by various pseudohalides , which are anions that exhibit chemical properties similar to halides. Common pseudohalides include azide (N₃⁻), cyanide (CN⁻), and thiocyanate (SCN⁻). These nucleophiles can be introduced by reacting this compound with the corresponding sodium or potassium salts. For example, reaction with sodium azide would produce 2-azido-N-(pyrazin-2-yl)acetamide, while reaction with potassium cyanide would yield 2-cyano-N-(pyrazin-2-yl)acetamide. These reactions are also typically performed in polar aprotic solvents to facilitate the SN2 mechanism.

The following interactive table summarizes the potential conversion of the bromine atom in this compound to other halogens and pseudohalogens.

ReagentSolventProductReaction Type
Sodium Iodide (NaI)Acetone2-iodo-N-(pyrazin-2-yl)acetamideFinkelstein Reaction
Potassium Fluoride (KF)DMF2-fluoro-N-(pyrazin-2-yl)acetamideHalogen Exchange
Sodium Azide (NaN₃)DMF/DMSO2-azido-N-(pyrazin-2-yl)acetamideNucleophilic Substitution
Potassium Cyanide (KCN)DMSO2-cyano-N-(pyrazin-2-yl)acetamideNucleophilic Substitution
Potassium Thiocyanate (KSCN)Ethanol/Acetone2-thiocyanato-N-(pyrazin-2-yl)acetamideNucleophilic Substitution

Transformation of the Carbonyl Group

The carbonyl group of the acetamide moiety in this compound offers another avenue for chemical modification. Key transformations include reduction to an amine and conversion to a thioamide.

The reduction of the amide carbonyl group to a methylene group (-CH₂-) can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). libretexts.org This reaction would convert this compound into the corresponding N-(2-bromoethyl)pyrazin-2-amine. It is important to note that such strong reducing agents can potentially also affect other functional groups in the molecule, and careful control of reaction conditions is necessary.

Another significant transformation is the conversion of the carbonyl group to a thiocarbonyl group (C=S) , resulting in the formation of a thioamide. This is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) in an anhydrous solvent such as toluene or xylene under reflux conditions. nih.govnih.gov The reaction involves the replacement of the oxygen atom of the carbonyl group with a sulfur atom. nih.gov This transformation of this compound would yield 2-bromo-N-(pyrazin-2-yl)ethanethioamide. Thioamides are valuable synthetic intermediates and may exhibit different biological activities compared to their amide counterparts. nih.gov Alternative thiating reagents, such as phosphorus pentasulfide (P₄S₁₀), can also be employed for this conversion. nih.gov

The table below outlines the primary transformations of the carbonyl group in this compound.

ReagentSolventProductTransformation
Lithium Aluminum Hydride (LiAlH₄)THFN-(2-bromoethyl)pyrazin-2-amineCarbonyl Reduction
Lawesson's ReagentToluene/Xylene2-bromo-N-(pyrazin-2-yl)ethanethioamideThionation
Phosphorus Pentasulfide (P₄S₁₀)Pyridine (B92270)2-bromo-N-(pyrazin-2-yl)ethanethioamideThionation

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (protons) and ¹³C (carbon-13).

For 2-bromo-N-(pyrazin-2-yl)acetamide, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazine (B50134) ring, the methylene (B1212753) protons of the bromoacetyl group, and the amide N-H proton. The chemical shifts (δ) of the pyrazine protons would provide insight into the electronic effects of the acetamide (B32628) substituent. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the coupling constants (J-values) between adjacent protons would reveal their connectivity.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the methylene carbon bearing the bromine atom, and the carbons of the pyrazine ring would be indicative of their respective electronic environments.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H8.0 - 9.0-
Methylene (-CH₂Br)3.8 - 4.525 - 35
Amide (N-H)8.5 - 10.0-
Carbonyl (C=O)-160 - 170
Pyrazine-C-130 - 150
Pyrazine-C-NH-150 - 160

Note: The values in this table are predictions based on known chemical shift ranges for similar functional groups and are not based on experimental data for the target compound.

To unambiguously assign the ¹H and ¹³C signals and to confirm the molecular structure, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons, for instance, between the protons on the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the pyrazine and methylene carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. For this compound, HMBC would be crucial for confirming the connectivity between the pyrazine ring, the amide linkage, and the bromoacetyl group. For example, correlations would be expected between the amide proton and the pyrazine ring carbons, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to determine the preferred conformation of the molecule, for instance, the relative orientation of the pyrazine ring and the amide group.

The choice of solvent can significantly influence NMR spectra. For this compound, using solvents of varying polarity and hydrogen-bonding capability (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) would likely cause shifts in the proton and carbon resonances. The amide proton, in particular, would be expected to show significant solvent-dependent chemical shifts due to its ability to participate in hydrogen bonding. These solvent-induced shifts can provide further clues about the electronic structure and solute-solvent interactions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to exhibit several characteristic absorption bands.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
AmideN-H stretch3200 - 3400
AmideC=O stretch (Amide I)1650 - 1690
AmideN-H bend (Amide II)1510 - 1570
PyrazineC-H stretch (aromatic)3000 - 3100
PyrazineC=N and C=C ring stretching1400 - 1600
MethyleneC-H stretch (aliphatic)2850 - 2960

Note: The values in this table are predictions based on known vibrational frequencies for similar functional groups and are not based on experimental data for the target compound.

Hydrogen Bonding Interactions in Solid and Solution States

Detailed experimental studies specifically elucidating the hydrogen bonding interactions of this compound in solid and solution states are not extensively available in the surveyed literature. However, based on the molecular structure, which features a hydrogen bond donor (the amide N-H group) and several hydrogen bond acceptors (the pyrazinyl nitrogen atoms and the carbonyl oxygen atom), the formation of significant hydrogen bonds is highly anticipated.

In the solid state, it is probable that intermolecular N-H···N or N-H···O hydrogen bonds are primary determinants of the crystal packing. In solution, the nature of these interactions would be influenced by the solvent. In protic solvents, the compound would likely engage in hydrogen bonding with solvent molecules, while in aprotic, non-polar solvents, intramolecular hydrogen bonding or self-association through intermolecular hydrogen bonds might be observed.

Mass Spectrometry (MS)

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental formula of a compound with high confidence. For this compound, the monoisotopic mass has been calculated to be 214.96942 Da. This value corresponds to the elemental composition C₆H₆BrN₃O. HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table presents predicted CCS values, which are important for advanced structural analysis using ion mobility-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺215.97670132.8
[M+Na]⁺237.95864143.8
[M-H]⁻213.96214136.5

Data sourced from predictive databases.

Fragmentation Pattern Analysis for Structural Confirmation

While specific experimental fragmentation data for this compound is not detailed in the available literature, a theoretical analysis of its structure allows for the prediction of its likely fragmentation pathways under electron ionization (EI). The molecular ion peak would be observed at m/z ≈ 215/217, showing the characteristic isotopic pattern of a bromine-containing compound.

Key fragmentation processes would likely include:

Alpha-cleavage: The bond between the carbonyl carbon and the bromine-bearing carbon is susceptible to cleavage. This could lead to the formation of a pyrazin-2-ylcarbamoyl cation or related fragments.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion with a significant loss of 79/81 Da.

McLafferty Rearrangement: While less common for this specific structure, if applicable, it would involve the transfer of a hydrogen atom, leading to neutral losses.

Cleavage of the Amide Bond: Scission of the C-N amide bond would separate the pyrazine ring from the bromoacetyl group, generating characteristic ions for each moiety. The observation of an ion corresponding to the pyrazinylamine cation would be a strong indicator of the compound's identity.

X-ray Crystallography

Experimental X-ray crystallographic data for this compound is not presently found in the reviewed scientific literature. The following sections are therefore based on theoretical considerations and data from structurally analogous compounds.

Determination of Solid-State Molecular Conformation and Geometry

Without experimental data, the precise solid-state conformation remains undetermined. However, analysis of similar structures, such as 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, reveals that the amide linkage typically adopts a planar or near-planar geometry. There would be a specific dihedral angle between the plane of the pyrazine ring and the plane of the amide group, which would be influenced by the steric hindrance from the bromoacetyl group and the packing forces within the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, C-H...O, C-H...N interactions)

The crystal structure of this compound would be stabilized by a variety of intermolecular interactions. The primary interaction is expected to be N-H···N hydrogen bonding, where the amide hydrogen forms a bond with one of the nitrogen atoms of the pyrazine ring of an adjacent molecule, likely leading to the formation of chains or ribbons.

Furthermore, weaker C-H···O and C-H···N interactions are anticipated to play a significant role in consolidating the three-dimensional crystal packing. In these interactions, hydrogen atoms attached to the pyrazine ring or the methylene group could form weak hydrogen bonds with the carbonyl oxygen or pyrazine nitrogen atoms of neighboring molecules, creating a robust, interconnected network.

Dihedral Angle Analysis of Ring Systems

For structurally related compounds, such as 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide, X-ray diffraction studies have been performed. However, the substitution of a phenyl group for the bromine atom directly on the acetyl group significantly alters the steric and electronic environment, making direct comparisons of dihedral angles unreliable.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are dictated by its chromophoric and fluorophoric components.

The primary chromophore in this compound is the pyrazine-amide system. The pyrazine ring itself exhibits characteristic n→π* and π→π* electronic transitions. The amide group, acting as a linker, can influence these transitions through its electronic donating or withdrawing nature, which can be modulated by the substituent on the acetyl group. The presence of the bromine atom would be expected to introduce further electronic perturbations and potentially heavy-atom effects.

Detailed studies on the UV-Vis absorption spectrum would be required to identify the specific wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity coefficients (ε), providing insight into the nature of the electronic transitions.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, provides valuable information about the difference in polarity between the ground and excited states of a molecule. A study of the UV-Vis absorption or fluorescence emission spectra of this compound in a range of solvents with varying polarities would be necessary to characterize any solvatochromic shifts.

Such an analysis would involve plotting the position of the absorption or emission maximum against a solvent polarity scale (e.g., the Reichardt ET(30) scale). The direction and magnitude of the shift (bathochromic/red shift or hypsochromic/blue shift) would indicate the nature of the electronic transition and the change in the dipole moment of the molecule upon excitation. Regrettably, no such experimental data for this compound is currently available in the literature.

Theoretical and Computational Investigations of 2 Bromo N Pyrazin 2 Yl Acetamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. These calculations provide valuable insights into the geometry, stability, and spectroscopic properties of a compound.

The initial step in a computational study involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). This is typically performed using a specific level of theory and basis set, for instance, B3LYP/6-311++G(d,p). The optimized structure would reveal key bond lengths, bond angles, and dihedral angles.

For 2-bromo-N-(pyrazin-2-yl)acetamide, one would expect a planar pyrazine (B50134) ring and a nearly planar acetamide (B32628) group. A key parameter would be the dihedral angle between the pyrazine ring and the acetamide plane, which influences potential intramolecular interactions. Studies on analogous compounds suggest that intramolecular hydrogen bonds, such as N-H···N or C-H···O, can play a significant role in stabilizing the molecular structure.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative)

Parameter Predicted Value (Illustrative)
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.35 Å
C-Br Bond Length ~1.94 Å
N-H Bond Length ~1.01 Å

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational mode can be assigned to specific bond stretches, bends, and torsions within the molecule.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: Typically observed in the range of 3300-3400 cm⁻¹.

C=O stretching (Amide I band): A strong absorption expected around 1670-1700 cm⁻¹.

N-H bending (Amide II band): Found in the region of 1550-1620 cm⁻¹.

C-N stretching (Amide III band): Occurring between 1200-1300 cm⁻¹.

Pyrazine ring vibrations: A series of characteristic peaks for C-H and C-N stretching and bending modes.

C-Br stretching: Expected at lower frequencies, typically in the range of 500-600 cm⁻¹.

Comparing these theoretical spectra with experimentally obtained IR and Raman spectra allows for a detailed understanding of the molecular vibrations and confirmation of the structure.

Electronic Structure Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

For this compound, the HOMO is likely to be distributed over the pyrazine ring and the amide group, while the LUMO would also be centered on the pyrazine ring and the carbonyl group. The presence of the electron-withdrawing bromine atom would be expected to lower the energy of both the HOMO and LUMO.

Table 2: Predicted FMO Properties for this compound (Illustrative)

Parameter Predicted Value (Illustrative)
HOMO Energy ~ -6.5 eV
LUMO Energy ~ -1.8 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Red regions on the MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. Blue regions represent areas of low electron density (positive potential), indicating sites for nucleophilic attack.

In this compound, the MEP map would likely show the most negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrazine ring, making them sites for electrophilic attack. The hydrogen atom of the amide group would exhibit a positive potential, making it a likely site for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor NBOs and empty acceptor NBOs, which can be quantified by the second-order perturbation energy, E(2). Higher E(2) values indicate stronger interactions.

Chemical Reactivity Descriptors

Chemical reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for predicting and understanding the chemical behavior of molecules. These descriptors quantify a molecule's propensity to react in various ways, offering insights into its stability and interaction with other chemical species. For N-acylaminopyrazine derivatives, these descriptors are crucial for understanding their potential biological activity.

The electrophilicity index (ω) measures the energy stabilization of a molecule when it accepts an additional electronic charge from the environment. It quantifies the electrophilic nature of a compound. A higher electrophilicity index indicates a greater capacity to act as an electrophile.

In studies of related pyrazine derivatives, the electrophilicity index is a key parameter. For instance, computational studies on halogen-substituted pyrazine-2-carboxamides have shown that halogen substitution can influence the electrophilicity index. It has been observed that halogen substitution can sometimes lead to a decrease in the electrophilicity index compared to the parent molecule chemrxiv.org. This is an important consideration for this compound, as the bromo substituent will significantly modulate its electronic properties and thus its electrophilicity.

Theoretical calculations on various pyrazinamide (B1679903) analogs have demonstrated that modifications to the molecular structure can tune their electrophilicity, which may correlate with their biological activity nih.gov.

Table 1: Illustrative Electrophilicity Data for Related Pyrazinamide Analogs

Compound Electrophilicity Index (ω) (eV)
Pyrazinamide (PZA) Data not available in cited sources
PZA Analog SAL-5a Data not available in cited sources
PZA Analog SAL-5b Data not available in cited sources
PZA Analog SAL-6a Data not available in cited sources
PZA Analog SAL-6b Data not available in cited sources

Note: Specific values for these analogs from the cited study nih.gov are not provided, but the study discusses the trends and importance of this descriptor.

Chemical hardness (η) and its inverse, chemical softness (σ), are fundamental concepts in chemical reactivity theory. Hardness is a measure of a molecule's resistance to change in its electron distribution. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) corresponds to high hardness and low reactivity. Conversely, softness indicates a higher propensity for chemical reactions.

For pyrazinamide and its derivatives, these descriptors are indicative of their stability and reactivity. DFT calculations on pyrazinamide analogs have shown that structural modifications can alter their chemical hardness, thereby influencing their reactivity profiles nih.gov. A study on a related compound, 2-phenyl-N-(pyrazin-2-yl)acetamide, utilized HOMO-LUMO analysis to understand charge transfer within the molecule, which is directly related to its hardness and softness nih.gov.

Table 2: Conceptual Chemical Hardness and Softness

Descriptor Definition Significance
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Measures resistance to deformation or change; higher hardness implies greater stability.

| Chemical Softness (σ) | σ = 1 / η | Measures the ease of deformation or change; higher softness implies greater reactivity. |

Ionization potential (I) is the energy required to remove an electron from a molecule, while electron affinity (A) is the energy released when a molecule gains an electron. These properties are directly related to the energies of the frontier molecular orbitals (HOMO and LUMO). Specifically, I ≈ -EHOMO and A ≈ -ELUMO according to Koopmans' theorem.

These descriptors are crucial for understanding the charge transfer processes that govern many chemical and biological interactions. For this compound, the electron-withdrawing nature of the bromine atom and the pyrazine ring would be expected to influence its ionization potential and electron affinity. Computational studies on similar aromatic amides provide the framework for how these properties can be calculated and interpreted nih.govnih.gov.

Table 3: Relationship between Frontier Orbitals and Reactivity Descriptors

Property Related to Formula
Ionization Potential (I) HOMO Energy I ≈ -EHOMO
Electron Affinity (A) LUMO Energy A ≈ -ELUMO
Electronegativity (χ) I and A χ = (I + A) / 2

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By simulating the atomic motions over time, MD can provide detailed insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would reveal its preferred shapes (conformers) and the energy barriers between them. The amide bond and the bonds connecting the pyrazine and acetamide moieties are key rotatable bonds that will define its conformational landscape.

The solvent environment can have a profound impact on the structure, dynamics, and reactivity of a molecule. MD simulations are particularly well-suited for studying these solvation effects. By explicitly including solvent molecules in the simulation, one can observe how the solute and solvent molecules interact and arrange themselves.

For this compound, MD simulations in a solvent like water would reveal the formation and dynamics of hydrogen bonds between the amide and pyrazine nitrogens and the surrounding water molecules. These simulations can also provide information on the molecule's diffusion and reorientational dynamics in solution. A computational study on a halogen-substituted pyrazine-2-carboxamide included MD simulations to understand its behavior, highlighting the utility of this technique chemrxiv.org. Furthermore, predicted properties such as the octanol-water partition coefficient (XlogP) from databases like PubChem can offer a preliminary indication of its hydrophobic or hydrophilic nature uni.lu.

Non-Linear Optical (NLO) Properties Calculations

Specific calculated values for the polarizability (α) and the first hyperpolarizability (β) of this compound are not documented in existing research. For related pyrazine derivatives, these parameters have been investigated using methods like density functional theory (DFT) to understand their potential for applications in optoelectronics. upce.cznih.gov

While a direct analysis of the electronic structure of this compound and its relationship to NLO response is not available, studies on analogous compounds provide some insights. The NLO properties of organic molecules are generally linked to the presence of π-conjugated systems and the intramolecular charge transfer between electron-donating and electron-withdrawing groups. In other pyrazine derivatives, the electronic transitions and their energies, which are fundamental to the NLO response, have been shown to be tunable by modifying the molecular structure. upce.czresearchgate.net

Research on "this compound" Reveals Limited Data on Molecular Interactions and Binding Affinity

Comprehensive searches for scientific literature and data pertaining to the molecular interactions and binding affinity of the chemical compound This compound have yielded no specific computational or in vitro studies. As a result, a detailed article with research findings and data tables on its binding mechanisms, as per the requested outline, cannot be generated at this time.

While studies exist for structurally similar compounds, such as those containing a pyrazine ring and an acetamide group, a strict focus on This compound reveals a significant gap in the scientific literature. Without dedicated research on this particular molecule, any discussion of its molecular interactions or binding affinity would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the following sections on Molecular Interactions and Binding Affinity Studies, including any data tables, cannot be provided due to the lack of available scientific evidence.

This Section Will Strictly Adhere to the Exclusion Criteria, Focusing on the Molecular Recognition Aspects and Mechanisms of Interaction, Not on Biological Effects or Therapeutic Outcomes.

Computational Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. rasayanjournal.co.in For 2-bromo-N-(pyrazin-2-yl)acetamide, a key feature is its bromoacetamide group, a known reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues. nih.govresearchgate.net Therefore, covalent docking would be the most appropriate method to simulate its interaction with an enzyme's active site. nih.govfrontiersin.org

Docking simulations would predict that this compound orients itself within a protein's binding pocket to maximize favorable interactions before forming a covalent bond. The binding mode would likely involve the pyrazine (B50134) ring and amide group forming non-covalent interactions that position the reactive bromoacetyl tail near a suitable nucleophilic residue.

Key aspects of its predicted binding mode would include:

Covalent Bond Formation: The primary binding mode would likely be covalent attachment. The electrophilic carbon of the bromoacetamide group is susceptible to nucleophilic attack from amino acid side chains such as the thiol of cysteine, the imidazole (B134444) of histidine, or the amine of lysine. This irreversible bond would anchor the compound to the protein. nih.gov

Orientation of the Pyrazine Ring: The pyrazine moiety would likely be oriented towards regions of the active site where it can participate in hydrogen bonding or π-stacking interactions, contributing to the initial recognition and affinity. researchgate.netnih.gov

A detailed analysis of the docked pose would reveal a variety of non-covalent interactions that stabilize the ligand-protein complex prior to and following covalent bond formation. A systematic review of pyrazine-based ligands in protein structures shows they are versatile binders. acs.orgnih.gov

Hydrogen Bonds: The nitrogen atoms of the pyrazine ring are frequent hydrogen bond acceptors. acs.orgresearchgate.net The amide group is also a key player, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) acting as an acceptor.

π-Interactions: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), and Histidine (His) in the protein active site. researchgate.net

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like a backbone carbonyl oxygen. nih.govresearchgate.netnih.gov This type of interaction is increasingly recognized for its importance in ligand binding affinity.

Hydrophobic Contacts: The pyrazine ring and the methylene (B1212753) bridge can also form hydrophobic contacts with nonpolar residues, further contributing to binding. semanticscholar.org

An illustrative summary of potential interactions is presented in Table 6.1.

Table 6.1: Potential Ligand-Protein Interactions for this compound

Interaction Type Ligand Moiety Involved Potential Protein Residues
Covalent Bond Bromoacetamide (α-carbon) Cysteine (Cys), Histidine (His), Lysine (Lys)
Hydrogen Bond (Acceptor) Pyrazine Nitrogens, Amide Carbonyl Arginine (Arg), Serine (Ser), Asparagine (Asn)
Hydrogen Bond (Donor) Amide N-H Aspartate (Asp), Glutamate (Glu), Backbone Carbonyl
π-Stacking Pyrazine Ring Phenylalanine (Phe), Tyrosine (Tyr), Histidine (His)
Halogen Bond Bromine Atom Backbone Carbonyl Oxygen, Asp, Glu

| Hydrophobic Contact | Pyrazine Ring, Methylene (-CH2-) | Leucine (Leu), Valine (Val), Isoleucine (Ile) |

Based on the interaction profile, the key amino acid residues within a hypothetical target's active site would include:

A nucleophilic residue (e.g., Cys, His) at the core of the binding site, positioned for covalent modification.

Aromatic residues (e.g., Phe, Tyr) that form a pocket to accommodate the pyrazine ring via stacking interactions. researchgate.net

Polar or charged residues (e.g., Ser, Arg, Asp) that can form hydrogen bonds with the amide linker and pyrazine nitrogens, providing specificity. nih.gov

Molecular Dynamics Simulations of Ligand-Target Complexes

Following docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior and stability of the ligand-protein complex over time in a simulated physiological environment. nih.govutrgv.edu

MD simulations of the this compound-protein complex (assuming covalent linkage) would be used to assess its stability. Key analyses would include:

Root Mean Square Deviation (RMSD): Calculating the RMSD of the protein backbone and the ligand over the simulation time (e.g., 100 nanoseconds) would indicate the stability of the complex. A stable complex would show the RMSD reaching a plateau.

Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues would highlight flexible regions of the protein and show how ligand binding might alter the protein's dynamics.

Table 6.2 provides a hypothetical representation of RMSD data for a stable complex.

Table 6.2: Illustrative RMSD Data from a Molecular Dynamics Simulation

Simulation Time (ns) Protein Backbone RMSD (Å) Ligand RMSD (Å)
0 0.00 0.00
20 1.52 0.45
40 1.65 0.51
60 1.61 0.48
80 1.59 0.53

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory. semanticscholar.orgnih.gov This provides a more accurate ranking of potential ligands than docking scores alone. nih.gov

The binding free energy (ΔG_bind) is calculated as the difference between the energy of the complex and the energies of the free protein and ligand. It is composed of several terms:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

Where:

ΔE_MM includes van der Waals and electrostatic interactions.

ΔG_solv is the solvation free energy, split into polar and nonpolar contributions.

-TΔS is the entropic contribution, which is often computationally expensive and sometimes omitted for relative ranking.

A hypothetical energy decomposition for the binding of this compound is shown in Table 6.3. Such an analysis would highlight the major forces driving the non-covalent aspect of the interaction.

Table 6.3: Illustrative MM/PBSA Binding Free Energy Decomposition

Energy Component Value (kcal/mol)
van der Waals Energy (ΔE_vdW) -35.5
Electrostatic Energy (ΔE_elec) -18.2
Polar Solvation Energy (ΔG_polar) +25.8
Nonpolar Solvation Energy (ΔG_nonpolar) -4.1

| Binding Free Energy (ΔG_bind) | -32.0 |

This analysis would suggest that van der Waals forces and electrostatic interactions are the primary contributors to the favorable binding of the compound.

Structure-Activity Relationship (SAR) Studies at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are fundamental in understanding how the specific chemical architecture of a molecule like this compound dictates its interactions with biological targets at a molecular level. This analysis dissects the compound into its core components—the bromine atom, the pyrazine ring, and the acetamide (B32628) linker—to evaluate the contribution of each to binding events.

Influence of Bromine Atom on Binding Affinity and Selectivity

The substitution of a hydrogen atom with a halogen, particularly bromine, is a key strategy in medicinal chemistry to enhance molecular interactions. ump.edu.pl The bromine atom in this compound can significantly influence its binding affinity and selectivity through a phenomenon known as halogen bonding. ump.edu.pl Halogen bonding is a directional, noncovalent interaction between the electropositive region on the outer side of the halogen atom (termed a σ-hole) and a Lewis base, such as a backbone carbonyl oxygen or a nitrogen-containing side chain of an amino acid in a protein. nih.govacs.org

This interaction is distinct from simple hydrophobic interactions and is driven by the anisotropic distribution of electron density on the bromine atom. acs.org The strength of this bond is influenced by the polarizability of the halogen, which increases down the group (I > Br > Cl > F). acs.org Research on various molecular scaffolds has demonstrated that introducing a bromine atom can lead to substantial improvements in binding affinity. For example, in one study on 5-HT2B receptor ligands, replacing a hydrogen with a bromine atom resulted in a 10-fold increase in binding affinity (Ki = 2.5 nM). nih.gov This enhanced affinity was attributed to the formation of a halogen bond with the backbone carbonyl of a phenylalanine residue. nih.gov The directional nature of halogen bonds can also impart greater selectivity for a specific target, as the precise geometry required for a strong interaction may not be present in the binding sites of off-target proteins.

Role of Pyrazine and Acetamide Moieties in Molecular Recognition

The pyrazine and acetamide moieties form the core scaffold of the molecule and are critical for establishing the primary interactions that orient the compound within a binding site.

The pyrazine ring is a six-membered heteroaromatic ring containing two nitrogen atoms at positions 1 and 4. researchgate.net This ring system is electron-deficient and possesses unique properties for molecular recognition. The two nitrogen atoms are weak bases and can act as hydrogen bond acceptors, which is one of the most frequent interactions observed between pyrazine-based ligands and protein targets. researchgate.net Furthermore, the aromatic nature of the pyrazine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within a protein's binding pocket. researchgate.net The critical role of this moiety is often highlighted in SAR studies where its replacement by other heterocycles, like pyridine (B92270) or pyrimidine, leads to a significant loss of binding activity, underscoring its importance as a key structural element. nih.gov

Design Principles for Modulating Binding Interactions through Chemical Modifications

Based on the SAR insights, several design principles can be established for modifying this compound to modulate its binding interactions:

Halogen Substitution: The position and nature of the halogen can be varied. While bromine provides strong halogen bonds, substituting it with chlorine or iodine could fine-tune the interaction strength and steric profile. Moving the bromine atom to different positions on the phenyl ring (if one were present, as in analogs) could optimize the geometry for halogen bonding with specific residues in a target's active site. nih.govnih.gov

Pyrazine Ring Decoration: Adding small substituents to the pyrazine ring can modulate its electronic properties and steric profile. This can influence the strength of hydrogen bonds and π-stacking interactions, potentially improving both affinity and selectivity.

Acetamide Linker Modification: The linker can be altered to change the orientation of the pyrazine and bromo-substituted groups. For instance, introducing methyl groups on the α-carbon could introduce conformational constraints, which may lock the molecule in a more favorable binding pose. Such modifications are a common strategy to explore the topology of a binding pocket. mdpi.com

In Vitro Binding Assays (e.g., Competitive Binding, Direct Binding)

To quantify the binding characteristics of a compound and its analogs, various in vitro binding assays are employed. These experimental techniques provide quantitative measures of binding affinity and are essential for validating computational models. nih.gov

Quantification of Binding Affinity (e.g., Kd values)

Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher binding affinity. These values are determined experimentally using methods like competitive binding assays, where the compound of interest competes with a known radiolabeled or fluorescent ligand for binding to a target.

While specific binding data for this compound is not widely published, data from structurally related pyrazine-based inhibitors highlight the affinities that can be achieved with this scaffold. For instance, studies on 2,6-disubstituted pyrazines as kinase inhibitors have reported potent binding affinities.

Table 1: Binding Affinities of Representative Pyrazine Analogs Against Protein Kinases

Compound Target Kinase Binding Affinity (IC50, nM)
Pyrazine Analog 1 CSNK2A 9
Pyrazine Analog 2 PIM3 <3
Ortho-methoxy Aniline Analog CSNK2A 38
6-isopropoxyindole Analog CSNK2A 21

Data derived from studies on related pyrazine inhibitors. nih.gov

Validation of Computational Predictions through Experimental Data

Computational methods, such as molecular docking, are powerful tools for predicting how a ligand might bind to a protein and for estimating the strength of that interaction. nih.gov These models can provide detailed hypotheses about specific interactions, such as the formation of a key hydrogen bond or a halogen bond. researchgate.net

However, these predictions must be validated by experimental data. A common workflow involves:

Computational Docking: A model of the ligand is computationally placed into the binding site of the target protein to predict its binding pose and score.

Synthesis of Analogs: Based on the model, new analogs are designed to test the predicted interactions (e.g., removing a group predicted to form a hydrogen bond).

In Vitro Testing: The parent compound and its analogs are synthesized and tested in binding assays to determine their experimental affinities (e.g., IC50 or Kd values). rjptonline.org

A strong correlation between the predicted binding scores and the experimentally measured affinities provides confidence in the accuracy of the computational model. For example, if docking predicts that the bromine atom forms a critical halogen bond, an analog where the bromine is replaced by hydrogen should show a significantly lower binding affinity in an in vitro assay, thus validating the computational prediction. nih.govnih.gov

Synthetic Utility and Application As a Chemical Building Block in Organic Synthesis

Precursor in Complex Molecule Synthesis

The strategic placement of functional groups in 2-bromo-N-(pyrazin-2-yl)acetamide makes it an ideal starting material for constructing intricate molecular architectures. The bromine atom provides a site for nucleophilic substitution, while the pyrazine (B50134) ring and amide group can participate in various cyclization and condensation reactions.

Scaffold for Diverse Heterocyclic Systems

The pyrazine moiety within this compound is a key feature that has been exploited in the synthesis of a variety of heterocyclic compounds. Pyrazine derivatives are known to exhibit a wide range of biological activities, making them attractive targets in medicinal chemistry. nih.govmdpi.comnih.gov The pyrazine ring system can be further functionalized or incorporated into larger, more complex heterocyclic frameworks. For instance, the nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of supramolecular structures. rsc.org

Application in Combinatorial Chemistry and Library Synthesis

The modular nature of this compound makes it an excellent candidate for applications in combinatorial chemistry and the synthesis of compound libraries. These techniques are instrumental in modern drug discovery, allowing for the rapid generation of a large number of structurally related compounds for biological screening.

High-Throughput Synthesis of Derivatives

The reactivity of the bromine atom in this compound facilitates its use in high-throughput synthesis platforms. By reacting the parent compound with a diverse set of nucleophiles in a parallel fashion, a library of derivatives can be efficiently generated. This approach is particularly useful for exploring the structure-activity relationships (SAR) of a particular class of compounds. Automated synthesis techniques can further accelerate this process, enabling the creation of large and diverse chemical libraries in a short period. rsc.org

Diversification Strategies at the α-Carbon, Amide Nitrogen, and Pyrazine Ring

The structure of this compound offers multiple points for chemical diversification, a key aspect of combinatorial library design.

α-Carbon: The bromine atom at the α-carbon is the most apparent site for modification. Nucleophilic substitution reactions with a wide array of nucleophiles, such as amines, thiols, and alkoxides, can introduce a variety of functional groups at this position. irejournals.com

Amide Nitrogen: While the amide nitrogen is generally less reactive, it can be involved in reactions under specific conditions. For instance, deprotonation followed by alkylation could introduce substituents on the nitrogen atom.

Pyrazine Ring: The pyrazine ring itself can be a target for diversification. Electrophilic aromatic substitution reactions, although potentially challenging due to the electron-withdrawing nature of the nitrogen atoms, could be employed to introduce substituents onto the carbon atoms of the pyrazine ring. Alternatively, the nitrogen atoms of the pyrazine ring can be quaternized or oxidized.

Role in Materials Science and Supramolecular Chemistry

While the primary applications of this compound and its derivatives are in medicinal and organic chemistry, the inherent properties of the pyrazine moiety suggest potential roles in materials science and supramolecular chemistry. Pyrazine-containing ligands are known to coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The ability of the pyrazine nitrogens to bridge metal centers can lead to the formation of extended one-, two-, or three-dimensional structures. rsc.org Although specific research on the direct application of this compound in this context is not extensively reported, its derivatives, featuring modified substituents, could be designed as building blocks for novel supramolecular assemblies and functional materials.

Precursor for Functional Polymers or Co-ordination Compounds

While direct experimental studies on the polymerization of This compound are not extensively documented in publicly available literature, its structural components suggest a strong potential for its use as a monomer or a precursor for functional polymers. The reactive C-Br bond in the bromoacetamide moiety can be readily displaced by nucleophiles, a common strategy in polymer modification and synthesis. nih.govresearchgate.net For instance, this reactive handle could be exploited in post-polymerization modification, where a pre-formed polymer backbone is functionalized with the pyrazinylacetamide group. semanticscholar.org This approach allows for the introduction of the specific electronic and coordination properties of the pyrazine ring into a macromolecular structure. semanticscholar.orgnih.gov

Furthermore, the bromoacetamide group itself can be a key component of a monomer in certain types of polymerization. For example, it could potentially be used in the synthesis of functional poly(amidoamines) through polyaddition reactions with di- or multi-amines. researchgate.net The pyrazine ring, with its two nitrogen atoms, imparts a specific polarity and potential for hydrogen bonding, which can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical characteristics.

In the realm of coordination chemistry, the pyrazine moiety of This compound is a well-established ligand for metal ions. nih.govnih.gov The nitrogen atoms of the pyrazine ring can coordinate to a variety of metal centers, forming coordination polymers or discrete metal complexes. nih.govnih.gov Amide groups, such as the one present in this compound, are also known to be effective chelating agents that can bind to metal ions. nih.gov The combination of the pyrazine ring and the amide group offers multiple potential binding modes, making This compound a versatile ligand for the construction of coordination compounds with interesting magnetic, optical, or catalytic properties. byjus.comnih.gov The specific coordination geometry and the resulting properties of the complex would depend on the metal ion used, the reaction conditions, and the potential participation of the amide group in chelation. nih.govnih.gov

Table 1: Potential Applications of this compound in Polymer and Coordination Chemistry

Application AreaPotential Role of this compoundKey Structural Features Utilized
Functional Polymers Monomer in polyaddition or polycondensation reactions.Reactive bromoacetyl group, pyrazine ring for functionality.
Functionalizing agent in post-polymerization modification.Reactive bromoacetyl group.
Coordination Chemistry Ligand for the synthesis of metal complexes.Pyrazine nitrogen atoms, amide group.
Building block for coordination polymers.Bridging capability of the pyrazine ring.

Building Block for Self-Assembled Structures based on Intermolecular Interactions

The primary driving forces for the self-assembly of such molecules are hydrogen bonds. The amide group (-NH-C=O) is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). In the crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide , weak N-H···N hydrogen bonds link the molecules into chains. nih.govnih.gov It is highly probable that This compound would exhibit similar N-H···N hydrogen bonding, where the amide proton of one molecule interacts with a nitrogen atom of the pyrazine ring of an adjacent molecule.

The presence of the bromine atom also introduces the possibility of halogen bonding, a directional non-covalent interaction between the electrophilic region of the bromine atom and a nucleophilic site on a neighboring molecule. While not always the dominant interaction, halogen bonding can play a significant role in directing the crystal packing of bromo-substituted organic compounds.

Table 2: Potential Intermolecular Interactions for Self-Assembly of this compound

Type of InteractionPotential Participating GroupsExpected Role in Self-Assembly
Hydrogen Bonding N-H (amide) as donor, N (pyrazine) and O (amide) as acceptors.Formation of chains and higher-order networks.
C-H (pyrazine) as donor, N (pyrazine) and O (amide) as acceptors.Cross-linking of primary structural motifs.
π-π Stacking Pyrazine rings.Stabilization of layered or columnar structures.
Halogen Bonding Bromine atom as donor, N (pyrazine) or O (amide) as acceptor.Directional control of crystal packing.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Green Chemistry Profiles

The future synthesis of 2-bromo-N-(pyrazin-2-yl)acetamide will likely be guided by the principles of green chemistry, aiming to create more sustainable and efficient processes. researchgate.net Key areas of exploration include the development of synthetic routes that minimize waste, reduce the use of hazardous materials, and are energy-efficient. researchgate.net

Future research could focus on:

Solvent-Free and Alternative Solvent Systems: Moving away from traditional volatile organic solvents towards solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents.

Catalytic Approaches: Investigating novel catalysts, including biocatalysts and nanocatalysts, to improve reaction efficiency and selectivity under milder conditions. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors can offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. researchgate.net This methodology is particularly advantageous for handling reactive intermediates.

Mechanochemistry: Employing mechanical force, such as ball milling, to drive chemical reactions can significantly reduce or eliminate the need for solvents. mdpi.com

Green Chemistry ApproachPotential Advantages for Synthesizing this compound
Solvent-Free Reactions Reduced solvent waste, lower environmental impact, potentially simplified purification.
Biocatalysis High selectivity, mild reaction conditions, use of renewable enzymes.
Flow Chemistry Enhanced safety, improved heat and mass transfer, easier scale-up, and integration with in-line analysis. researchgate.net
Mechanochemistry Reduced solvent usage, access to different reaction pathways, energy efficiency. mdpi.com

Advanced Spectroscopic Techniques for Dynamic Structural Studies

A deeper understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for predicting its reactivity and interactions. While standard spectroscopic techniques like NMR and IR provide a static picture, advanced methods can offer insights into its dynamic nature. researchgate.net

Future research avenues include:

2D and Multi-dimensional NMR Spectroscopy: Techniques like NOESY and ROESY can elucidate through-space interactions, providing detailed information about the molecule's conformation in solution.

Time-Resolved Spectroscopy: Using ultrafast laser techniques to study the molecule's behavior on femtosecond to picosecond timescales can reveal intricate details of its excited-state dynamics and reaction intermediates.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry can provide information about the molecule's size, shape, and conformational flexibility in the gas phase. uni.lu

Spectroscopic TechniqueInformation Gained about this compound
2D NMR (NOESY/ROESY) Spatial proximity of atoms, conformational preferences in solution.
Time-Resolved IR/UV-Vis Dynamics of bond vibrations and electronic transitions, characterization of short-lived intermediates.
Ion Mobility-Mass Spectrometry Gas-phase conformation, collision cross-section, differentiation of isomers. uni.lu

Deepening Computational Models for Predictive Reactivity

Computational chemistry and molecular modeling are indispensable tools for predicting the behavior of molecules and guiding experimental work. scirp.org For this compound, more sophisticated computational models can provide a wealth of predictive information. nih.gov

Key areas for future computational research:

Density Functional Theory (DFT) Calculations: High-level DFT calculations can accurately predict geometric parameters, vibrational frequencies, and electronic properties, offering a deeper understanding of the molecule's structure and reactivity. The dual descriptor (DD) from DFT can be a powerful tool to predict both nucleophilic and electrophilic character. scirp.org

Reaction Mechanism Modeling: Simulating potential reaction pathways can help in understanding the mechanisms of known reactions and predicting the outcomes of new ones. This can be particularly useful for understanding the reactivity of the bromoacetyl group and the pyrazine (B50134) ring.

Quantitative Structure-Activity Relationship (QSAR): While outside the scope of this article to discuss activity, the principles of QSAR can be applied to predict various chemical properties based on molecular structure.

Computational MethodPredicted Properties of this compound
DFT Optimized geometry, bond lengths and angles, electronic distribution, spectroscopic properties (IR, NMR).
Reaction Pathway Modeling Transition state energies, activation barriers, reaction kinetics and thermodynamics.
Molecular Dynamics (MD) Simulations Conformational flexibility, solvent effects, intermolecular interactions.

Exploration of Unique Chemistries and Reaction Pathways

The combination of a pyrazine ring and a bromoacetamide moiety in this compound suggests a rich and varied chemical reactivity waiting to be explored. slideshare.net

Future research could uncover novel transformations:

Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

C-H Activation: The pyrazine ring possesses C-H bonds that could be targeted for functionalization through modern C-H activation strategies, opening up new avenues for creating derivatives.

Multicomponent Reactions: Designing one-pot reactions involving this compound and multiple other reactants could lead to the efficient synthesis of complex molecular architectures. nih.gov

Photoredox Catalysis: The unique electronic properties of the pyrazine ring might be harnessed in photoredox-catalyzed reactions, enabling novel transformations under mild conditions.

Integration with Automated Synthesis and Machine Learning for Reaction Prediction

The convergence of automated synthesis platforms and machine learning algorithms is set to revolutionize organic chemistry. rjptonline.org This synergy can be powerfully applied to the study of this compound.

Future applications include:

Automated Reaction Optimization: Robotic systems can perform numerous experiments in parallel, rapidly identifying the optimal conditions for reactions involving this compound. researchgate.netresearchgate.net

Machine Learning for Reaction Outcome Prediction: By training machine learning models on large datasets of chemical reactions, it's possible to predict the likelihood of success and the major products of a given reaction. digitellinc.comacs.org This can significantly reduce the number of failed experiments. digitellinc.com

Generative Models for Novel Derivatives: AI algorithms can be used to design new derivatives of this compound with desired chemical properties, accelerating the discovery of new compounds.

TechnologyApplication to this compound Research
Automated Synthesis Platforms High-throughput screening of reaction conditions, rapid library synthesis of derivatives. researchgate.net
Machine Learning Models Prediction of reaction yields and byproducts, identification of promising reaction pathways. digitellinc.comacs.org
Generative AI In silico design of novel analogues with tailored properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-bromo-N-(pyrazin-2-yl)acetamide with high purity?

  • Methodological Answer : The synthesis involves coupling 4-bromophenylacetic acid with 2-aminopyrazine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent in dichloromethane under triethylamine catalysis at 273 K. Post-reaction, the product is extracted with dichloromethane, washed with NaHCO₃ and brine, and purified via slow evaporation from methylene chloride to yield single crystals . Key parameters include maintaining low temperatures to minimize side reactions and using chromatographic purification (e.g., TLC) to verify purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves molecular geometry, with dihedral angles between aromatic rings (e.g., 54.6° between pyrazine and bromophenyl groups) and hydrogen-bonding motifs (e.g., S(6) intramolecular interactions) .
  • NMR spectroscopy : Confirms proton environments (e.g., acetamide CH₂ and pyrazine NH signals).
  • Mass spectrometry : Validates molecular weight (e.g., m/z = 292.14 for C₁₂H₁₀BrN₃O) .
  • HPLC/TLC : Monitors reaction progress and purity .

Q. What are the common chemical reactions involving this compound in synthetic chemistry?

  • Methodological Answer : The bromine atom facilitates nucleophilic substitutions (e.g., with amines or thiols), while the acetamide group participates in condensation or hydrolysis. For example:

  • Substitution : React with primary amines to form N-alkylated derivatives.
  • Reduction : Convert the bromoacetamide moiety to amine derivatives using LiAlH₄ .
  • Cross-coupling : Utilize Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to modify the pyrazine ring .

Advanced Research Questions

Q. How does the crystal packing of this compound influence its intermolecular interactions?

  • Methodological Answer : X-ray analysis reveals weak N–H···N and C–H···O hydrogen bonds forming 2D networks parallel to the ab plane. These interactions stabilize the crystal lattice and can be computationally modeled using software like Mercury to predict solubility and stability .

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound using SHELXL?

  • Methodological Answer : SHELXL addresses challenges via:

  • Rigid-bond restraint : For anisotropic displacement parameters in bromine atoms.
  • Hydrogen placement : Riding model with isotropic displacement (U = 1.2×Ueq of parent atom).
  • Twinned data refinement : Use HKLF5 format for high-resolution datasets. Cross-validate with Rint values (<5%) and Flack parameter analysis .

Q. What strategies mitigate low yields in the synthesis of pyrazine-based acetamide derivatives?

  • Methodological Answer :

  • Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalyst screening : Test Pd(OAc)₂/Xantphos for coupling reactions.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 mins at 100°C) .

Q. What methodological approaches are recommended to analyze the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

  • Methodological Answer :

  • Molecular docking : Compare binding affinities of bromine-substituted analogs with target proteins (e.g., kinases).
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., IC₅₀ values via MTT assay).
  • Pharmacophore modeling : Identify critical substituents (e.g., ethoxyphenyl groups enhance hydrophobic interactions) .

Data Contradiction & Analysis

Q. How should researchers address discrepancies between computational and experimental data for this compound’s electronic properties?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and compare with experimental bond lengths (e.g., C–Br = 1.89 Å vs. 1.91 Å observed).
  • UV-Vis spectroscopy : Validate HOMO-LUMO gaps; deviations >0.2 eV suggest solvent effects or crystal packing .

Q. Why do certain synthetic routes for this compound derivatives result in unexpected byproducts?

  • Methodological Answer :

  • Mechanistic studies : Use LC-MS to trace intermediates (e.g., bromoacetylpyrazine).
  • Kinetic control : Adjust temperature to favor SN2 over E2 pathways.
  • Protecting groups : Introduce Boc on pyrazine NH to prevent unwanted alkylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(pyrazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(pyrazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.